N-[1-(1,3-benzodioxol-5-yl)-3-(2-cinnamylidenehydrazinyl)-3-oxoprop-1-en-2-yl]benzamide
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Overview
Description
N-[1-(1,3-benzodioxol-5-yl)-3-(2-cinnamylidenehydrazinyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a cinnamylidenehydrazinyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-benzodioxol-5-yl)-3-(2-cinnamylidenehydrazinyl)-3-oxoprop-1-en-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Synthesis of the Cinnamylidenehydrazinyl Group: This step involves the condensation of cinnamaldehyde with hydrazine to form the cinnamylidenehydrazinyl group.
Coupling Reaction: The final step involves coupling the benzodioxole ring and the cinnamylidenehydrazinyl group with benzamide under specific reaction conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-benzodioxol-5-yl)-3-(2-cinnamylidenehydrazinyl)-3-oxoprop-1-en-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(1,3-benzodioxol-5-yl)-3-(2-cinnamylidenehydrazinyl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)-3-(2-cinnamylidenehydrazinyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Vinyl benzoate
- Ethyl benzoate
Comparison
Compared to similar compounds, N-[1-(1,3-benzodioxol-5-yl)-3-(2-cinnamylidenehydrazinyl)-3-oxoprop-1-en-2-yl]benzamide exhibits unique structural features that contribute to its distinct chemical and biological properties. Its benzodioxole ring and cinnamylidenehydrazinyl group provide specific reactivity and binding affinity, making it a valuable compound for various applications.
Properties
CAS No. |
1680-46-2 |
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Molecular Formula |
C26H21N3O4 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)-3-(2-cinnamylidenehydrazinyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H21N3O4/c30-25(21-11-5-2-6-12-21)28-22(16-20-13-14-23-24(17-20)33-18-32-23)26(31)29-27-15-7-10-19-8-3-1-4-9-19/h1-17H,18H2,(H,28,30)(H,29,31) |
InChI Key |
NPOZLHRIYRCGRL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NN=CC=CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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